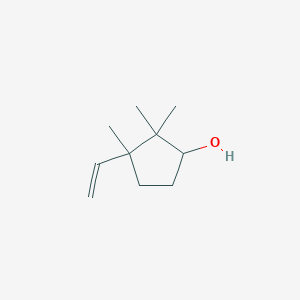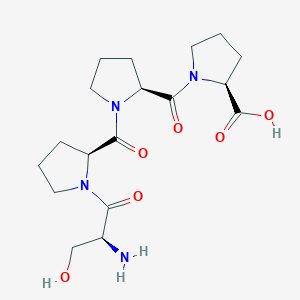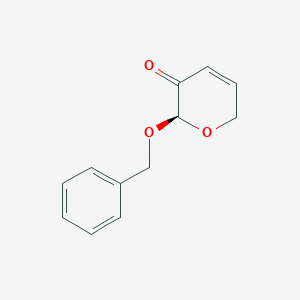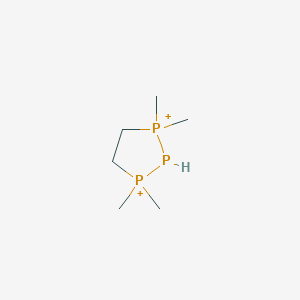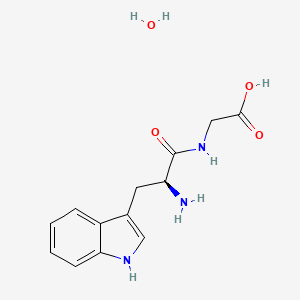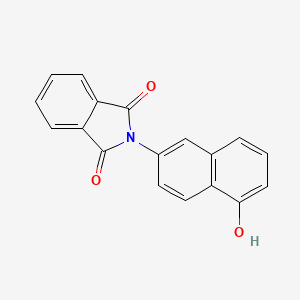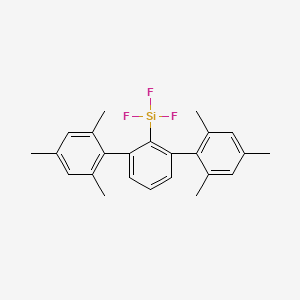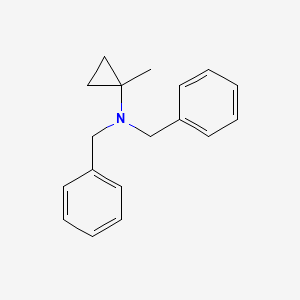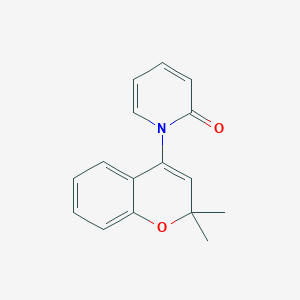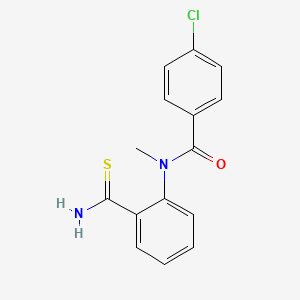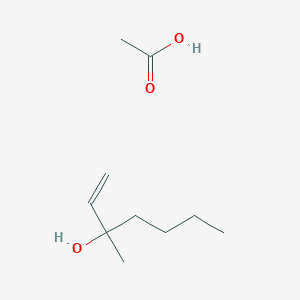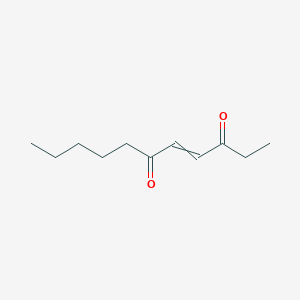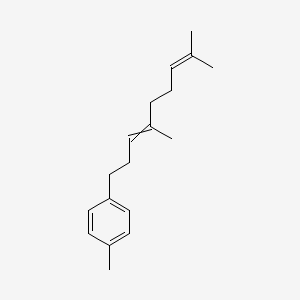
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a nonadienyl group. This compound is known for its high reactivity due to the presence of multiple double bonds and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene typically involves the esterification of nonanol derivatives with methyl or vinyl reagents. The reaction is followed by dehydration and distillation to obtain the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The raw materials, such as nonanol and methyl reagents, are fed into the reactor, where they undergo esterification, dehydration, and distillation in a continuous process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.
Wirkmechanismus
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene involves its interaction with molecular targets through its reactive double bonds and methyl groups. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The pathways involved may include oxidative stress, signal transduction, and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethylnona-1,3,7-triene: Similar structure but lacks the benzene ring.
3,7-Nonadien-2-one, 4,8-dimethyl-: Contains a ketone group instead of a benzene ring.
Uniqueness
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is unique due to its combination of a benzene ring with a nonadienyl group, providing a distinct set of chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
405506-88-9 |
|---|---|
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
1-(4,8-dimethylnona-3,7-dienyl)-4-methylbenzene |
InChI |
InChI=1S/C18H26/c1-15(2)7-5-8-16(3)9-6-10-18-13-11-17(4)12-14-18/h7,9,11-14H,5-6,8,10H2,1-4H3 |
InChI-Schlüssel |
PJCQELGUCRABMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


